2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

Catalog No.
S14009004
CAS No.
2385980-04-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

CAS Number

2385980-04-9

Product Name

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

IUPAC Name

2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9)

InChI Key

VKQBSJDLPLXKBB-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1(C2)C(=O)O

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic compound featuring a unique structural arrangement that includes an oxygen atom within its bicyclic framework. This compound is characterized by the molecular formula C7H10O3C_7H_{10}O_3 and has a molecular weight of approximately 142.15 g/mol. The compound's structure allows it to engage in various

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions, often facilitated by lithium aluminum hydride or sodium borohydride, can yield different reduced forms of the compound.
  • Substitution: The carboxylic acid group may be substituted with other functional groups under appropriate conditions, using reagents such as thionyl chloride or phosphorus tribromide.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity.

The biological activity of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is primarily attributed to its carboxylic acid group, which can form hydrogen bonds and ionic interactions with various biological molecules. This interaction mechanism suggests potential roles in enzyme binding and modulation of biological pathways, making it a candidate for further research in pharmacology and biochemistry.

The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions. Additionally, palladium-catalyzed reactions represent another potential route for industrial synthesis . The choice of synthesis method often depends on the desired purity and yield.

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Its unique structure makes it suitable for studying enzyme interactions and binding affinities.
  • Industry: The compound is utilized in the synthesis of polymers and other industrial chemicals, highlighting its versatility in practical applications.

Studies on the interactions of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid with biological targets are essential for understanding its potential therapeutic roles. The carboxylic acid group facilitates interactions through hydrogen bonding and ionic interactions, influencing the activity of various biomolecules. Such studies are crucial for elucidating the compound's mechanism of action and potential applications in drug design.

Several compounds share structural similarities with 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid:

Compound NameStructural CharacteristicsUnique Features
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acidMethyl group substitutionSimilar bicyclic structure but with additional methyl group
2-Azabicyclo[3.1.1]heptane-5-carboxylic acidContains nitrogen instead of oxygenRepresents a different heterocyclic framework
1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acidAminomethyl substitutionIntroduces an amino functional group, altering reactivity

Uniqueness: The uniqueness of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid lies in its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This characteristic enhances its value for specialized applications in both research and industry .

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

142.062994177 g/mol

Monoisotopic Mass

142.062994177 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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